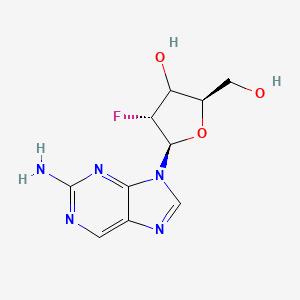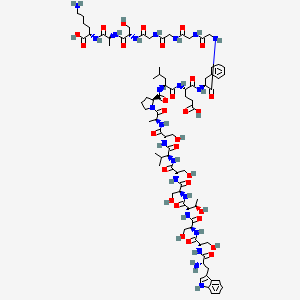
TAMRA hydrazide (6-isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA hydrazide (6-isomer) is a derivative of tetramethylrhodamine, a xanthene fluorophore. This compound is specifically designed for labeling carbonyl compounds, such as aldehydes and ketones, through the coupling of the hydrazide group to the target carbonyl. It is widely used in various scientific research applications due to its fluorescent properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA hydrazide (6-isomer) involves the reaction of tetramethylrhodamine with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Industrial Production Methods
Industrial production of TAMRA hydrazide (6-isomer) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is then packaged and stored under specific conditions to maintain its stability and fluorescence properties .
Analyse Des Réactions Chimiques
Types of Reactions
TAMRA hydrazide (6-isomer) primarily undergoes coupling reactions with carbonyl compounds. It can also participate in click chemistry reactions with terminal alkynes, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Hydrazine, DMSO, DMF, terminal alkynes.
Conditions: Mild temperatures, often room temperature, and the presence of a catalyst such as copper for click chemistry reactions
Major Products
The major products formed from these reactions are fluorescently labeled carbonyl compounds and triazole derivatives, which are useful in various biochemical assays and imaging applications .
Applications De Recherche Scientifique
TAMRA hydrazide (6-isomer) is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe for labeling carbonyl compounds in various chemical reactions
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking purposes
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
Mécanisme D'action
The mechanism of action of TAMRA hydrazide (6-isomer) involves the coupling of the hydrazide group to carbonyl compounds, forming a stable hydrazone bond. This reaction allows for the incorporation of the fluorescent TAMRA label, which can then be detected using fluorescence spectroscopy. The compound’s fluorescence properties are due to the xanthene fluorophore, which absorbs light at a specific wavelength and emits light at a longer wavelength .
Comparaison Avec Des Composés Similaires
TAMRA hydrazide (6-isomer) is unique due to its specific isomeric form and fluorescent properties. Similar compounds include:
TAMRA hydrazide (5-isomer): Another isomer of TAMRA hydrazide with slightly different fluorescence properties
Fluorescein hydrazide: A similar fluorescent compound used for labeling carbonyl compounds but with different spectral properties
Rhodamine B hydrazide: Another xanthene-based fluorophore used for similar applications
TAMRA hydrazide (6-isomer) stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for many scientific applications .
Propriétés
Formule moléculaire |
C25H25ClN4O4 |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
3-[3,6-bis(dimethylamino)xanthen-9-ylidene]-4-(dihydroxymethylidene)-N-iminocyclohexa-1,5-diene-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H24N4O4.ClH/c1-28(2)15-6-9-18-21(12-15)33-22-13-16(29(3)4)7-10-19(22)23(18)20-11-14(24(30)27-26)5-8-17(20)25(31)32;/h5-13,26,31-32H,1-4H3;1H |
Clé InChI |
DUFRWYMMGIOJDN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=C(C=CC3=C(O)O)C(=O)N=N)C4=C(O2)C=C(C=C4)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)



![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)







